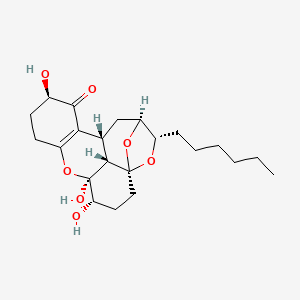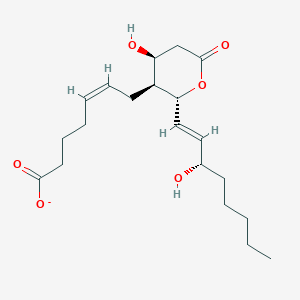
11-dehydro-thromboxane B2(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-dehydro-thromboxane B2(1-) is a thromboxane anion that is the conjugate base of 11-dehydro-thromboxane B2, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of an 11-dehydro-thromboxane B2.
Aplicaciones Científicas De Investigación
Predictive Biomarker in Cardiovascular Events
11-Dehydro-thromboxane B2 (11-dehydro-TXB2) is identified as a potential predictive biomarker for major adverse cardiovascular events (MACEs) in patients with acute myocardial infarction (AMI). Elevated levels of 11-dehydro-TXB2 are associated with higher incidences of MACEs, indicating its prognostic value in cardiovascular health (Szczeklik et al., 2016).
Indicator of Platelet Activity
Elevated urinary 11-dehydro-TXB2 concentrations, an indirect measure of platelet activity, are observed in various cardiovascular diseases. For instance, in patients with metabolic syndrome, higher levels of urine 11-dehydro-TXB2 are associated with hyperhomocysteinemia, inflammation, fat distribution, hypercholesterolemia, and adiponectin concentrations. This suggests its role in personalized aspirin-mediated prevention of atherosclerotic cardiovascular diseases (Piechota et al., 2022).
Role in Aspirin Resistance and Cardiovascular Risk
11-Dehydro-TXB2 is studied for its role in aspirin resistance, where it indicates the failure of suppression of thromboxane generation. Higher urinary concentrations of 11-dehydro-TXB2 predict future risks of myocardial infarction or cardiovascular death, suggesting its significance in identifying patients who may benefit from additional antiplatelet therapies or treatments that effectively block in vivo thromboxane production or activity (Eikelboom et al., 2002).
Prognostic Biomarker in COVID-19
11-Dehydro-TXB2 levels in urine are explored as potential prognostic biomarkers for COVID-19. Higher levels are associated with longer hospitalization, more thrombotic events, and greater mortality in COVID-19 patients, demonstrating its potential utility in early prognosis (Tantry et al., 2021).
Genetic Associations and Cardiovascular Events
Research identifies genetic variants in PPARGC1B and CNTN4 that are associated with thromboxane A2 formation, including 11-dehydro-TXB2, and their associations with cardiovascular morbidity. These findings indicate that genotyping could assist in clinical decision making regarding the use of aspirin in primary prevention (McCarthy et al., 2018).
Propiedades
Nombre del producto |
11-dehydro-thromboxane B2(1-) |
|---|---|
Fórmula molecular |
C20H31O6- |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoate |
InChI |
InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/p-1/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1 |
Clave InChI |
KJYIVXDPWBUJBQ-UHHGALCXSA-M |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)[O-])O |
SMILES canónico |
CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



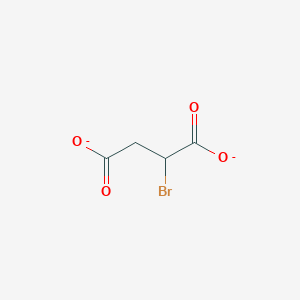
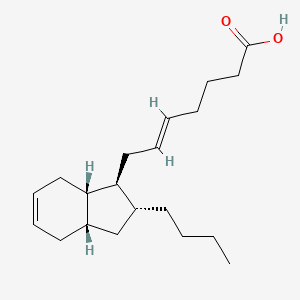
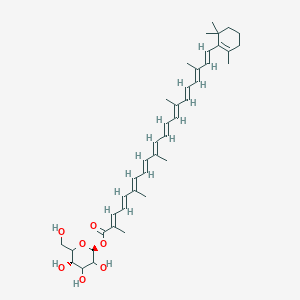
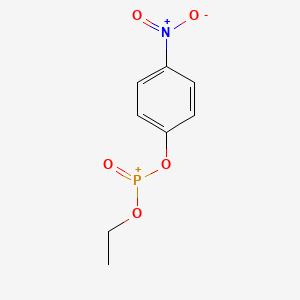
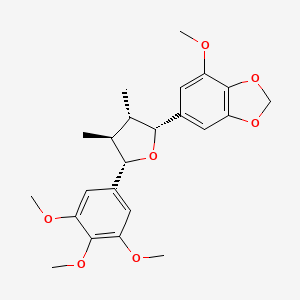
![N-(4-fluorophenyl)-7-methoxy-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1262350.png)
![methyl 7-[(1R,2S,3S)-3-hydroxy-2-(3-hydroxy-3-methyl-4-phenoxybut-1-ynyl)-5-oxocyclopentyl]heptanoate](/img/structure/B1262352.png)


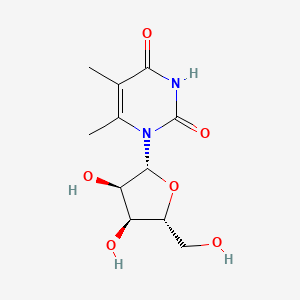

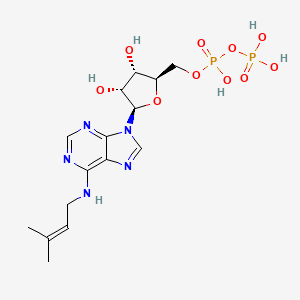
![[(4S,5S)-5-(2-azidophenyl)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone](/img/structure/B1262360.png)
